4-({3-[(methylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid
Overview
Description
4-({3-[(methylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C14H18N2O4S and its molecular weight is 310.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.09872823 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Synthetic Insights
The title compound, as part of a broader study on tartramic acid derivatives, exhibited a staggered conformation around the tartramide bond, with detailed structural analysis revealing intramolecular and intermolecular hydrogen bonding contributing to a supramolecular assembly. This study provides foundational knowledge for designing compounds with specific conformational properties (Madura et al., 2012).
Investigations into the interactions of 4-oxobutanoic acids and their analogues have led to the formation of complex heterocyclic structures, suggesting a wide range of synthetic applications and potential in generating novel compounds with varied biological activities (Amalʼchieva et al., 2022).
A comprehensive study on the molecular structure, hyperpolarizability, and electronic properties of a closely related compound highlighted its potential as a nonlinear optical material, suggesting applications in photonic and electronic devices (Raju et al., 2015).
Biological Activity and Applications
Research into the synthesis of tetrahydrobenzothienopyrimidine derivatives under microwave irradiation has expanded the toolkit for creating biologically active molecules in a more efficient and eco-friendly manner, hinting at the potential for drug discovery and development processes (Abdalha et al., 2011).
Molecular docking and vibrational studies of certain derivatives revealed their inhibitory potential against specific biological targets, suggesting their utility in drug design and the development of therapeutic agents (Vanasundari et al., 2018).
A novel synthesis approach for a heterobifunctional coupling agent highlights the compound's importance in bioconjugation strategies, potentially advancing the development of targeted therapies and diagnostic tools (Reddy et al., 2005).
Properties
IUPAC Name |
4-[[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-15-13(20)12-8-4-2-3-5-9(8)21-14(12)16-10(17)6-7-11(18)19/h2-7H2,1H3,(H,15,20)(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORGYRZLLDOBHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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